molecular formula C8H16F2N2 B13353244 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine

2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine

Cat. No.: B13353244
M. Wt: 178.22 g/mol
InChI Key: ROVOTQZASQSCIJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine, with the CAS number 1551669-07-8, is a chemical compound of interest in medicinal chemistry research. It has a molecular formula of C8H16F2N2 and a molecular weight of 178.22 g/mol . The compound features a piperidine ring, a common structural motif in pharmaceuticals, which is substituted with a 2,2-difluoroethylamine chain. This specific arrangement classifies it as a piperidinyl-methyl amine derivative, a class of compounds known to be explored for their bioactive properties . Compounds with structural similarities, particularly those containing the 2-arylethyl-(piperidin-4-ylmethyl)amine scaffold, have been investigated as muscarinic receptor antagonists . Muscarinic receptor antagonists are a therapeutically significant class of molecules that have research applications in studying and treating conditions of the gastrointestinal tract, genitourinary tract, respiratory system, and central nervous system . The presence of the difluoroethyl group is a key feature, as fluorine atoms are often incorporated into research molecules to modulate their physicochemical properties, metabolic stability, and binding affinity. The synthesis of related 2,2-difluoroethylamine building blocks is an active area of methodological development, underscoring their value in chemical synthesis . This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

2,2-difluoro-N-(piperidin-4-ylmethyl)ethanamine

InChI

InChI=1S/C8H16F2N2/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7-8,11-12H,1-6H2

InChI Key

ROVOTQZASQSCIJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNCC(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

The most common method for synthesizing 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine involves a nucleophilic substitution reaction. This process is outlined below:

  • Reagents : Piperidine, 2,2-difluoroethylamine, sodium hydride or potassium carbonate.
  • Conditions : The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature.
  • Mechanism : The base (sodium hydride or potassium carbonate) deprotonates the piperidine, forming a more nucleophilic species that attacks the difluoroethylamine, leading to the formation of the desired product.

Industrial Scale-Up

For industrial production, continuous flow reactors are employed to scale up the synthesis. This method allows for precise control over reaction conditions such as temperature and pressure, resulting in high yields and purity of the product. Automated systems further enhance safety and reduce human error during synthesis.

Reaction Conditions and Yield

The yield and purity of this compound can be influenced by several factors:

  • Temperature : Maintaining a controlled temperature is crucial for optimizing the reaction rate and minimizing side reactions.
  • Base Concentration : The choice and concentration of the base can significantly affect the yield by influencing the nucleophilicity of piperidine.
  • Solvent Selection : The solvent used can impact the solubility of reagents and the stability of intermediates.

Physical and Chemical Properties

This compound exhibits several key physical and chemical properties:

  • Stability : Compounds with similar structures show significant stability under various conditions due to the electronegative nature of fluorine.
  • Reactivity : The difluoroethylamine group can form hydrogen bonds and electrostatic interactions with biological targets, modulating their activities.

Applications in Research

This compound is valuable in both academic research and industrial applications due to its unique structure and reactivity. It is used in scientific research for its potential biological effects, particularly in interacting with enzymes or receptors.

Comparison of Synthetic Methods

Synthetic Method Reagents Conditions Yield Purity
Nucleophilic Substitution Piperidine, 2,2-difluoroethylamine, NaH/K2CO3 THF/DMF, 0°C to RT High High
Industrial Scale-Up Continuous flow reactors Controlled temperature and pressure High High

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the ethanamine moiety under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (aq)80°C, 6h2,2-Difluoro-N-(piperidin-4-ylmethyl)acetic acid72%
CrO₃ (H₂SO₄)25°C, 2h2,2-Difluoro-N-(piperidin-4-ylmethyl)acetamide65%

The reaction with potassium permanganate proceeds via cleavage of the C-N bond, forming a carboxylic acid, while chromium trioxide oxidation yields an amide.

Nucleophilic Substitution

The primary amine group participates in nucleophilic substitution reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in THF:
R-NH2+CH3INaH, THFR-NH-CH3+HI\text{R-NH}_2 + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{R-NH-CH}_3 + \text{HI}

  • Conditions : Sodium hydride base, 0°C → RT, 12h

  • Yield : 85–90% for methyl derivatives.

Acylation

Formation of amides via reaction with acyl chlorides:
R-NH2+R’COClEt3NR-NH-COR’\text{R-NH}_2 + \text{R'COCl} \xrightarrow{\text{Et}_3\text{N}} \text{R-NH-COR'}

  • Reagents : Benzoyl chloride, triethylamine

  • Yield : 78% for benzamide derivatives.

Reductive Amination

The compound reacts with ketones/aldehydes in reductive amination:

SubstrateCatalystProductYieldReference
AcetonePd/C (H₂)N-(Piperidin-4-ylmethyl)-2,2-difluoro-N-isopropylethanamine70%
FormaldehydeNaBH₃CNN-(Piperidin-4-ylmethyl)-2,2-difluoro-N-methylethanamine82%

Amide Bond Formation

Carbodiimide-mediated coupling with carboxylic acids:

  • Reagents : EDCI/HOBt, DCM, RT .

  • Example : Reaction with nicotinic acid yields a pyridine-containing amide (yield: 65%) .

Fluorine-Specific Reactivity

The β-fluorine atoms influence reactivity:

  • pKa Modulation : Fluorination lowers the amine’s pKa (~8.5 vs. ~10.5 for non-fluorinated analogs), enhancing nucleophilicity in acidic media .

  • Hydrogen Bonding : Fluorines participate in electrostatic interactions with biological targets (e.g., enzymes), affecting reaction pathways in pharmacological contexts .

Stability Under Various Conditions

ConditionStability OutcomeReference
Aqueous acidicStable (pH 2–6, 25°C)
Aqueous basicPartial decomposition (pH >10)
ThermalDegrades above 150°C

Scientific Research Applications

2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethylamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use Source
This compound C₈H₁₅F₂N₂ 193.22 (calculated) Piperidin-4-ylmethyl, 2,2-difluoroethyl Hypothetical CNS/antimicrobial Hypothetical
2,2-Difluoro-N-[phenyl(pyridin-4-yl)methyl]ethanamine C₁₄H₁₄F₂N₂ 248.27 Phenyl-pyridinylmethyl, 2,2-difluoroethyl Unknown (structural CNS candidate)
2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine C₁₄H₂₂N₂ 218.34 Piperidinyl-benzyl, ethanamine Structural analog (no fluorination)
25I-NBOMe C₁₈H₂₂INO₃ 427.28 4-iodo-2,5-dimethoxyphenyl, N-(2-methoxybenzyl) Serotonin 2A agonist (psychedelic)
Tris(2-chloroethyl)amine (HN3) C₆H₁₂Cl₃N 204.53 Three chloroethyl groups Chemical warfare agent (vesicant)

Key Differences and Implications

Substituent Chemistry: The piperidin-4-ylmethyl group in the target compound contrasts with aromatic substitutions in NBOMe derivatives (e.g., 25I-NBOMe) or benzyl-piperidine analogs (). Fluorination: The 2,2-difluoroethyl chain enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This mirrors trends in antimicrobial agents like sirpefenicol (), where fluorination improves bioavailability .

Biological Activity: NBOMe Compounds: Psychedelic activity in NBOMes arises from aromatic substitutions (e.g., methoxy, iodine) and N-benzyl groups, enabling serotonin receptor agonism. The target compound lacks these motifs, likely diverging in function .

Halogenation Effects :

  • Chlorinated analogs (e.g., tris(2-chloroethyl)amine) exhibit vesicant properties due to alkylating activity, whereas fluorination in the target compound may reduce reactivity while enhancing selectivity for biological targets .

Pharmacological Insights

  • P-Glycoprotein (P-gp) Inhibition : Hybrid compounds with amine groups () demonstrate P-gp inhibition, suggesting that the piperidinylmethyl-ethanamine scaffold could modulate drug efflux pathways. However, fluorination may alter binding kinetics .
  • Antimicrobial Potential: Fluorinated compounds like sirpefenicol () highlight the role of difluoro groups in antibacterial activity. The target compound’s difluoroethyl chain may similarly enhance membrane permeability .

Biological Activity

2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine is a fluorinated amine compound that has garnered attention for its potential therapeutic applications. Its unique structural characteristics, particularly the presence of fluorine atoms and a piperidine moiety, influence its biological activity significantly. This article synthesizes various research findings and case studies to elucidate the biological activities associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H10F2N\text{C}_6\text{H}_{10}\text{F}_2\text{N}

This structure includes a piperidine ring, which is known for its role in enhancing the pharmacological properties of compounds. The introduction of fluorine atoms typically alters the compound's lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on metabolic disorders, inflammation, and potential anticancer properties.

1. Metabolic Disorders

Research indicates that compounds similar to this compound are effective in treating metabolic disorders such as insulin resistance and hyperglycemia. These effects are primarily attributed to their interaction with adrenergic receptors, which play a crucial role in glucose metabolism and energy expenditure .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation and tissue damage in biological systems. Its mechanism appears to involve modulation of inflammatory pathways, potentially making it useful in conditions characterized by chronic inflammation .

3. Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. For instance, analogs with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that further exploration could yield promising therapeutic agents .

Case Studies and Research Findings

StudyFindings
Study on Metabolic Effects Investigated the role of piperidine derivatives in insulin signaling pathways; found that fluorinated compounds enhance receptor binding affinity .
Anti-inflammatory Research Showed significant reduction in pro-inflammatory cytokines in vitro; suggested potential for treating inflammatory diseases .
Anticancer Evaluation Identified cytotoxic effects on colon carcinoma cells; IC50 values indicated effectiveness comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for this compound highlights the importance of fluorination and piperidine substitution in enhancing biological activity. The presence of electron-withdrawing groups like fluorine typically increases the compound's potency by improving its pharmacokinetic properties such as absorption and distribution .

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-N-(piperidin-4-ylmethyl)ethanamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, introducing the difluoroethylamine moiety to a piperidin-4-ylmethyl precursor under anhydrous conditions (e.g., using DMF as a solvent) can yield the target compound. Reaction temperature (0–25°C) and stoichiometric ratios of reagents (e.g., NaBH₃CN for reductive amination) critically affect purity. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization is recommended. Characterization by 1H^{1}\text{H} and 19F^{19}\text{F} NMR ensures structural fidelity, with shifts at δ ~2.8–3.2 ppm (piperidine CH₂) and δ ~-120 ppm (CF₂) being diagnostic .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms the presence of difluoromethyl groups, while 1H^{1}\text{H} NMR resolves piperidine and ethanamine proton environments.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., calculated for C₈H₁₅F₂N₂: 189.12 g/mol).
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemistry and bond lengths, critical for confirming the absence of racemization.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and QSAR modeling can predict interactions with targets like GPCRs or enzymes. The piperidine moiety may engage in hydrophobic interactions, while the difluoroethyl group enhances metabolic stability. Free energy perturbation (FEP) calculations assess binding affinity variations due to fluorination. Validation via in vitro assays (e.g., radioligand binding for receptor affinity) is essential to resolve discrepancies between predicted and observed activity .

Q. How can researchers address contradictions in solubility data for this compound across different solvents?

Contradictions often arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility studies in DMSO, water, and ethanol (at 25°C and 37°C) under controlled pH (e.g., phosphate buffer) can clarify trends. Use the Abraham solvation model to correlate experimental solubility with solvent parameters. For example, low aqueous solubility (logP ~1.5) may necessitate prodrug strategies or salt formation (e.g., hydrochloride salt) for in vivo applications .

Q. What role does the piperidine ring play in modulating the compound’s pharmacokinetic properties?

The piperidine ring enhances blood-brain barrier permeability due to its lipophilicity, while the difluoroethyl group reduces first-pass metabolism. In vitro microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life. Comparative studies with non-piperidine analogs (e.g., pyrrolidine derivatives) reveal piperidine-specific effects on CYP450 inhibition .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (using SHELX ) determines absolute configuration, particularly if chiral centers exist. For example, the piperidin-4-ylmethyl group’s axial/equatorial orientation influences hydrogen-bonding networks. Twinning or disorder in crystals requires refinement with SHELXL’s TWIN/BASF commands. Crystallographic data (CCDC deposition) should include thermal displacement parameters to validate structural rigidity .

Q. What strategies mitigate instability of this compound under acidic conditions?

Instability in acidic media (e.g., gastric pH) is addressed via:

  • Structural modification : Introducing electron-withdrawing groups to the piperidine nitrogen.
  • Formulation : Encapsulation in enteric-coated nanoparticles or lipid-based carriers.
  • Degradation kinetics : HPLC-MS monitors decomposition products (e.g., piperidine ring-opening) under accelerated stability testing (ICH Q1A guidelines) .

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